molecular formula C21H18F3N3O B6546046 2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole CAS No. 946335-80-4

2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole

Cat. No.: B6546046
CAS No.: 946335-80-4
M. Wt: 385.4 g/mol
InChI Key: FEVUZMNSHVAWSE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1H-indole core substituted at position 1 with a 4-(trifluoromethyl)benzyl group and at position 2 with a 5-(propan-2-yl)-1,3,4-oxadiazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions, often critical for biological activity. Its synthesis likely involves multi-step reactions, including cyclization of hydrazide precursors and alkylation of the indole nitrogen.

Properties

IUPAC Name

2-propan-2-yl-5-[1-[[4-(trifluoromethyl)phenyl]methyl]indol-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O/c1-13(2)19-25-26-20(28-19)18-11-15-5-3-4-6-17(15)27(18)12-14-7-9-16(10-8-14)21(22,23)24/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVUZMNSHVAWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole is a hybrid molecule that combines the oxadiazole and indole moieties, both of which are known for their significant biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Before examining its biological activity, it is essential to understand the chemical properties of the compound:

PropertyValue
Molecular FormulaC25H27F3N4O2
Molecular Weight429.52 g/mol
LogP4.0759
Polar Surface Area50.861 Ų
Hydrogen Bond Acceptors5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. This class of compounds has demonstrated effectiveness against various cancer cell lines through several mechanisms:

  • Mechanisms of Action :
    • Inhibition of Key Receptors : Compounds with oxadiazole rings have been shown to target critical receptors such as epidermal growth factor receptors (EGFR), HER2, and c-MET, which are involved in tumor growth and metastasis .
    • Telomerase Inhibition : Some derivatives exhibit potent telomerase inhibitory activity, which is crucial for cancer cell immortality .
    • Cytotoxic Effects : The compound has been evaluated for cytotoxicity against several cancer cell lines including HepG2 (hepatoma), MCF-7 (breast cancer), and SGC-7901 (gastric cancer) using the MTT assay .

Case Studies

A notable study evaluated a series of N-Mannich-base-type hybrid compounds that included derivatives similar to our compound. The results indicated:

  • Broad-Spectrum Antitumor Activity : Compounds showed significant cytotoxic effects with IC50 values ranging from 0.8 to 0.9 µM against various cancer cell lines .
  • Comparative Efficacy : Some derivatives were found to be more potent than established chemotherapeutic agents like 5-fluorouracil , demonstrating up to 27-fold increased activity against certain cancer types .

Research Findings

Several key findings emerge from recent literature regarding the biological activity of oxadiazole derivatives:

  • A study reported that oxadiazole-containing compounds exhibited enhanced water solubility and metabolic stability compared to non-modified analogs, making them promising candidates for drug development .
  • The presence of a trifluoromethyl group in phenyl rings has been linked to improved pharmacological profiles due to increased lipophilicity and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Differences Potential Applications Reference
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol Indole linked to oxadiazole via methyl group; thiol (-SH) at oxadiazole position 2 Lacks trifluoromethylbenzyl group and isopropyl substituent Antioxidant activity reported in naphthyl-oxadiazole derivatives
5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one Oxadiazolone ring with trifluoromethylphenyl substituent Oxadiazolone (O-containing) vs. oxadiazole (N-containing) ring; no indole core Not specified, but trifluoromethyl groups often enhance bioavailability
2-(3-{5-[(Piperidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}-1H-indol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide Indole-oxadiazole hybrid with acetamide and piperidine substituents Additional acetamide side chain; differs in substitution pattern Likely explored for receptor modulation due to amide and piperidine groups

Pharmacological and Physicochemical Comparisons

  • Metabolic Stability : The propan-2-yl group on the oxadiazole may reduce oxidative metabolism compared to methyl or phenyl substituents seen in analogs like those in .
  • Bioactivity : While the target compound’s activity is undocumented, structurally similar 1,3,4-oxadiazoles exhibit antioxidant properties (e.g., naphthyl-oxadiazole derivatives in ) .

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